molecular formula C15H23ClN2O2 B1466514 N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride CAS No. 879662-62-1

N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride

Cat. No. B1466514
CAS RN: 879662-62-1
M. Wt: 298.81 g/mol
InChI Key: VDDPPQQTVIVEQS-UHFFFAOYSA-N
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Description

N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride is a chemical compound with the molecular formula C15H23ClN2O2 . It has an average mass of 298.808 Da and a monoisotopic mass of 298.144806 Da .


Synthesis Analysis

The synthesis of N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride and similar piperidine derivatives has been a subject of interest in recent years . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride are not fully detailed in the search results. Its molecular weight is 298.808 g/mol . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Analytical Chemistry

In the realm of analytical chemistry , this compound is utilized for its chemical properties that can be pivotal in qualitative and quantitative analysis. Its unique structure allows it to interact with various chemical agents, making it a valuable reagent for detecting or measuring other substances . Moreover, its stability under different conditions is beneficial for developing new analytical methods.

Chromatography

Chromatography: techniques often employ this compound due to its ability to act as a stationary phase or a mobile phase modifier . Its molecular structure can aid in the separation of complex mixtures by affecting the retention times of different analytes, thus improving the resolution and efficiency of chromatographic processes.

Mass Spectrometry

In mass spectrometry , “N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride” serves as a standard or a calibrant due to its well-defined mass and fragmentation pattern . This helps in the accurate identification and quantification of compounds in a given sample.

Biopharmaceutical Research

The compound finds significant applications in biopharmaceutical research . It can be used in drug discovery and development processes, particularly in the synthesis of new pharmacological agents . Its molecular framework can be modified to create derivatives with potential therapeutic effects.

Life Science Research

In life science research , this chemical plays a role in molecular biology and biochemistry experiments. It may be involved in studies related to protein interactions, enzyme kinetics, and other cellular processes . Its properties can be exploited to understand biological mechanisms at the molecular level.

Clinical Research

Lastly, in clinical research , “N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride” is explored for its potential medical applications. It could be part of clinical trials as an investigational new drug or a pharmacological tool to study disease pathways .

properties

IUPAC Name

N-[4-(2-piperidin-2-ylethoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12(18)17-14-5-7-15(8-6-14)19-11-9-13-4-2-3-10-16-13;/h5-8,13,16H,2-4,9-11H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDPPQQTVIVEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride

CAS RN

879662-62-1
Record name Acetamide, N-[4-[2-(2-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879662-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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